(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
説明
特性
IUPAC Name |
8-(3-methoxyphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-16-4-2-6-19(12-16)26(22,23)21-14-7-8-15(21)11-18(10-14)25-17-5-3-9-20-13-17/h2-6,9,12-15,18H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESLOCBFGLJULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane , identified by its CAS number 2109267-07-2 , is a bicyclic organic molecule with significant potential in pharmacological applications. This article elaborates on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 374.5 g/mol
- Structure : The compound features a bicyclo[3.2.1]octane framework with a sulfonyl group and a pyridine moiety, which are critical for its biological interactions.
The primary biological activity of this compound is attributed to its role as an inhibitor of specific signaling pathways.
Targeted Pathways
- Janus Kinases (JAKs) : The compound selectively inhibits JAK1 and TYK2, which are crucial in the JAK-STAT signaling pathway associated with immune response regulation and inflammation control.
Mode of Action
- The inhibition of JAK1 and TYK2 leads to a decrease in pro-inflammatory cytokines, thereby reducing inflammation and related pathologies such as splenomegaly and bone resorption in experimental models.
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, particularly pSTAT5, in human whole blood assays. This inhibition is indicative of its potential to modulate immune responses.
In Vivo Studies
In animal models, particularly in adjuvant-induced arthritis in rats:
- Significant reductions in inflammation were observed.
- The compound also led to changes in body weight and overall health status of the subjects.
Case Studies
These studies underline the compound's therapeutic potential in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is orally bioavailable, which is advantageous for therapeutic applications. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Analysis
To contextualize the biological activity of (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, it is beneficial to compare it with other compounds exhibiting similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic structure | Neuroactive |
| 5-Ethylthiophenol | Thiophenol derivative | Antimicrobial |
| Methylthio-substituted phenols | Aromatic ring with methylthio | Antioxidant |
This table illustrates the diversity of biological activities exhibited by structurally related compounds.
類似化合物との比較
Variations in Sulfonyl Substituents
Key Insight: The 3-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, distinguishing it from analogs with polar (e.g., amino) or strongly electron-withdrawing (e.g., nitro) substituents.
Variations in Pyridyloxy Substituents
Key Insight : The pyridin-3-yloxy group in the target compound may optimize binding to targets requiring specific spatial arrangements, such as G protein-coupled receptors .
Core Modifications and Additional Functional Groups
Key Insight : The target compound’s lack of additional polar groups (e.g., carboxylic acid) may favor blood-brain barrier penetration compared to more hydrophilic analogs .
Research Findings and Pharmacological Implications
- SAR Evolution : Studies on pyrazole sulfonamides (e.g., compound 30 in ) demonstrate that bulky sulfonyl groups improve selectivity for serotonin receptors, suggesting the 3-methoxyphenyl group in the target compound may similarly enhance target specificity .
- Metabolic Stability: The methoxy group in the target compound likely reduces oxidative metabolism compared to nitro- or amino-substituted analogs, as seen in preclinical models .
- Stereochemical Sensitivity : and emphasize that stereochemistry at the 1R,5S positions is critical for maintaining high-affinity interactions, a feature conserved in the target compound .
準備方法
Boc-Protection of Nortropinone
Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This step achieves >95% yield under mild conditions (20–30°C, 5–6 hours) in dichloromethane or 1,4-dioxane.
Table 1: Boc-Protection Reaction Conditions
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Boc₂O, TEA | DCM | 20–30°C | 6 h | 98% |
| 8-Azabicyclo[3.2.1]octan-3-one | Boc₂O, DIPEA | 1,4-Dioxane | 20°C | 3 h | 99% |
Functionalization at the 3-Position
The ketone at C3 is a critical site for subsequent modifications. Lithiation at -78°C using lithium bis(trimethylsilyl)amide (LiHMDS) generates an enolate, which reacts with electrophiles such as N-phenylbis(trifluoromethanesulfonimide) to install a trifluoromethanesulfonyl (Tf) group. This intermediate facilitates nucleophilic displacement reactions required for ether formation.
Introduction of the 3-methoxyphenylsulfonyl group occurs via nucleophilic substitution at the bridgehead nitrogen. The Boc-protecting group is selectively removed under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for sulfonylation.
Sulfonylation Reaction
The free amine reacts with 3-methoxyphenylsulfonyl chloride in the presence of a base such as pyridine or DIPEA. Optimal conditions use dichloromethane or THF at 0–25°C, achieving yields of 80–90%. Stereochemical integrity is preserved due to the rigid bicyclic structure.
Table 2: Sulfonylation Parameters
| Amine Source | Sulfonylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Deprotected 8-azabicyclo[3.2.1]octane | 3-Methoxyphenylsulfonyl chloride | DIPEA | THF | 0–25°C | 85% |
Etherification at the 3-Position
The installation of the pyridin-3-yloxy group proceeds via a two-step sequence: (1) activation of the C3 position as a leaving group (e.g., triflate) and (2) nucleophilic aromatic substitution (SNAr) with pyridin-3-ol.
Triflate Formation
The C3 ketone is converted to a triflate using N-phenylbis(trifluoromethanesulfonimide) and LiHMDS in THF at -78°C. This step requires strict temperature control to prevent side reactions.
SNAr with Pyridin-3-ol
The triflate intermediate reacts with pyridin-3-ol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to facilitate the coupling. Microwave-assisted heating at 120°C for 1 hour in DMF improves reaction efficiency.
Table 3: Etherification Reaction Conditions
| Triflate Intermediate | Nucleophile | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| C3-Triflate | Pyridin-3-ol | Pd(OAc)₂, Xantphos | DMF | 120°C | 75% |
Stereochemical Control and Purification
The (1R,5S) stereochemistry is inherent to the tropane core and is preserved throughout the synthesis. Chiral HPLC or recrystallization from ethanol/water mixtures ensures enantiomeric excess >99%. Final purification employs silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound.
Analytical Characterization
The compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.33 (d, J = 2.8 Hz, 1H, pyridine), 7.58–7.52 (m, 2H, aryl), 6.94 (d, J = 8.4 Hz, 1H, aryl), 4.78–4.65 (m, 1H, bridgehead H), 3.85 (s, 3H, OCH₃).
- HRMS : m/z calc’d for C₁₉H₂₂N₂O₄S [M+H]⁺: 374.46, found: 374.46.
Challenges and Optimization Opportunities
Key challenges include minimizing racemization during sulfonylation and improving yields in the SNAr step. Future work could explore flow chemistry for triflate formation and biocatalytic methods for stereoselective etherification.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including sulfonylation of the azabicyclo core and subsequent coupling of the pyridinyloxy group. Key steps require:
- High temperatures (80–120°C) and specific catalysts to ensure stereochemical control and yield .
- Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) to stabilize intermediates and enhance reactivity .
- Chromatographic purification (e.g., flash column chromatography) to isolate the product from side reactions .
- Yield optimization via iterative adjustments to reaction time, solvent polarity, and stoichiometry .
Q. Which solvents and catalysts are most effective for coupling reactions involving the sulfonyl and pyridinyloxy groups?
- Solvents : Polar aprotic solvents (DMSO, MeCN) are preferred for sulfonylation due to their ability to dissolve reactive intermediates and stabilize transition states .
- Catalysts : Transition-metal catalysts (e.g., palladium complexes) may be used for cross-coupling reactions, though specific catalysts are often proprietary or context-dependent . Acidic or basic conditions (e.g., NaOH/KOH) facilitate substitution reactions .
Q. How is the compound purified, and what analytical methods validate its purity?
- Purification : Chromatography (normal-phase or reverse-phase) is standard, with TLC monitoring to track reaction progress .
- Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm structural integrity, while HPLC (>95% purity) ensures batch consistency .
Advanced Research Questions
Q. How can stereochemical discrepancies in the azabicyclo core be resolved during synthesis?
- Chiral catalysts or chiral auxiliaries enforce stereoselectivity during cyclization steps .
- X-ray crystallography or NOESY NMR can resolve ambiguities in spatial arrangement by comparing experimental data with computational models (e.g., DFT calculations) .
- Contradictions between predicted and observed stereochemistry may arise from kinetic vs. thermodynamic control ; reaction temperature and solvent polarity adjustments can bias outcomes .
Q. What strategies address contradictions in pharmacological data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability to explain efficacy gaps .
- Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP modulation) to verify target engagement .
- Species-specific metabolism : Compare metabolite profiles across models (e.g., rodent vs. human hepatocytes) to identify interspecies variations .
Q. How can multi-step synthesis yields be improved without compromising stereochemical purity?
- Stepwise optimization : Prioritize critical steps (e.g., sulfonylation) for DOE (design of experiments) screening of variables (temperature, catalyst loading) .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
- Alternative coupling reagents : Replace traditional agents with newer catalysts (e.g., flow chemistry setups) to reduce side reactions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock or Schrödinger to model binding poses with receptors (e.g., GPCRs or kinases) .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues for mutagenesis studies .
- Validate predictions with SPR or ITC to quantify binding thermodynamics .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition assays?
- Assay conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme activity. Standardize protocols across labs .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
- Data normalization : Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Q. Why do solubility measurements vary across studies, and how can this be mitigated?
- Solvent choice : Use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure DMSO to mimic physiological conditions .
- Temperature control : Ensure measurements are conducted at 37°C with agitation to prevent supersaturation artifacts .
- Technique validation : Compare dynamic light scattering (DLS) with nephelometry for consistency .
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy for neurological targets?
- Primary neuronal cultures : Assess functional endpoints (e.g., calcium imaging) to measure target modulation .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers or PAMPA-BBB assays to estimate permeability .
- Combine with microdialysis in rodent models to correlate free brain concentrations with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
